2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate
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Overview
Description
2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate is a chemical compound with the molecular formula C11H21ClO4. It is known for its unique structure, which includes a hydroxyethoxy group and a chloroheptanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate typically involves the reaction of 7-chloroheptanoic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of amines or thiols.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the chloroheptanoate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethoxy)ethyl 7-chlorooctanoate
- 2-(2-Hydroxyethoxy)ethyl 6-chloroheptanoate
- 2-(2-Hydroxyethoxy)ethyl 7-bromoheptanoate
Uniqueness
2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethoxy group enhances solubility, while the chloroheptanoate moiety provides reactivity towards various chemical transformations .
Properties
CAS No. |
51580-80-4 |
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Molecular Formula |
C11H21ClO4 |
Molecular Weight |
252.73 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 7-chloroheptanoate |
InChI |
InChI=1S/C11H21ClO4/c12-6-4-2-1-3-5-11(14)16-10-9-15-8-7-13/h13H,1-10H2 |
InChI Key |
BUNHDUCRVCRMSU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCC(=O)OCCOCCO |
Origin of Product |
United States |
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